molecular formula C18H3F35O6 B1437236 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) CAS No. 27617-34-1

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

Cat. No. B1437236
CAS RN: 27617-34-1
M. Wt: 980.2 g/mol
InChI Key: AUFAGMAKCNOJNR-UHFFFAOYSA-N
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Description

“1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)” is a fluorinated aliphatic alcohol . It is capable of forming alcohol/calcium fluoride nanocomposites with high thermal stability .


Molecular Structure Analysis

The molecular structure data file for “1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)” is available for download . It can be imported to most of the chemistry software for further analysis .

Scientific Research Applications

Environmental Fate and Risks of Fluorinated Alternatives

Research has explored the environmental fate, distribution, and health risks of fluorinated alternatives to legacy PFASs. Studies have shown that novel fluorinated alternatives, including hexafluoropropylene oxide dimer (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA), have become dominant global pollutants. These alternatives exhibit comparable or more severe potential toxicity than legacy PFASs, indicating significant environmental harm and necessitating further toxicological studies to assess their long-term viability (Yu Wang et al., 2019).

Microbial Degradation and Environmental Impact

The environmental impact and microbial degradation of polyfluoroalkyl chemicals have been reviewed, highlighting their persistence and toxic profiles. Studies emphasize the need for evaluating the environmental fate and effects of these precursor compounds to better understand their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Biodegradation and Environmental Persistence

The review on the biodegradation of fluorinated alkyl substances details the environmental persistence and adverse effects of these compounds. Notably, the desulfonation and metabolic pathways of these substances are complex, indicating a need for interdisciplinary research to fully understand their environmental impacts (T. Frömel & T. Knepper, 2010).

Bioaccumulation Concerns

Research has critically reviewed the bioaccumulation potential of PFCAs, concluding that PFCAs with shorter carbon chains do not meet regulatory criteria for being considered bioaccumulative. However, the persistence and detection of these compounds in wildlife and humans remain a concern, necessitating further research into their environmental behavior and toxicological effects (J. Conder et al., 2008).

Regulatory and Hazard Assessment of Fluoropolymers

A comprehensive review has differentiated fluoropolymers from other PFAS classes, arguing that they should be considered as "polymers of low concern" (PLC) due to their negligible monomer content, insolubility, and lack of bioavailability. This suggests a need for separate regulatory assessment from other PFAS classes to accurately reflect their environmental and health risks (Barbara J Henry et al., 2018).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H3F35O6/c19-2(1-54,8(26,27)28)55-15(46,47)4(22,10(32,33)34)57-17(50,51)6(24,12(38,39)40)59-18(52,53)7(25,13(41,42)43)58-16(48,49)5(23,11(35,36)37)56-14(44,45)3(20,21)9(29,30)31/h54H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFAGMAKCNOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H3F35O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660160
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

CAS RN

27617-34-1
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 2
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 3
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 4
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 5
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)
Reactant of Route 6
1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

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